molecular formula C8H7BrClN3O B13070658 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13070658
M. Wt: 276.52 g/mol
InChI Key: CCLFHJFDFIMVJV-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the following steps:

    Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Pyrazole Ring: The brominated furan is then reacted with hydrazine to form the pyrazole ring. This step involves the cyclization of the intermediate to form the pyrazole structure.

    Chlorination: The final step involves the chlorination of the pyrazole ring to introduce the chlorine atom at the desired position. This can be achieved using thionyl chloride or other chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-imidazole-3-amine
  • 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-triazole-3-amine
  • 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-thiazole-3-amine

Uniqueness

1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. Its combination of furan and pyrazole rings also contributes to its versatility and wide range of applications.

Properties

Molecular Formula

C8H7BrClN3O

Molecular Weight

276.52 g/mol

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3O/c9-7-2-1-5(14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12)

InChI Key

CCLFHJFDFIMVJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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